alpha-Arbutin

Description

Properties

IUPAC Name |

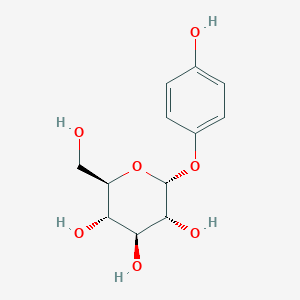

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRNKVDFDLYUGJ-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233358 | |

| Record name | alpha-Arbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84380-01-8 | |

| Record name | α-Arbutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84380-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Arbutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084380018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Arbutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Arbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenyl-alpha-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranoside, 4-hydroxyphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-ARBUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72VUP07IT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Tyrosinase Inhibition by Alpha-Arbutin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-arbutin (4-hydroxyphenyl α-D-glucopyranoside) has emerged as a prominent and effective agent in the fields of dermatology and cosmetology for the management of hyperpigmentation. Its efficacy stems from its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1] A comprehensive understanding of the precise mechanism of this inhibition is crucial for the development of novel and enhanced skin-lightening agents. This technical guide provides an in-depth analysis of the core mechanism of this compound's tyrosinase inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Tyrosinase Inhibition

This compound functions as a potent inhibitor of tyrosinase, the enzyme responsible for catalyzing the initial and rate-limiting steps of melanin synthesis.[2] The primary mechanism of action involves its interaction with the active site of the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent oxidation to dopaquinone.[2][3] This inhibitory action effectively reduces the production of melanin, leading to a lighter skin tone and the fading of hyperpigmented areas.[4]

The nature of this compound's inhibition of tyrosinase has been the subject of several kinetic studies, with evidence pointing towards both competitive and mixed-type inhibition, depending on the source of the enzyme and the experimental conditions.[3][5] In a competitive inhibition model, this compound directly competes with the substrate (L-tyrosine) for binding to the active site of the enzyme.[6] This is supported by Lineweaver-Burk plot analyses where the presence of this compound increases the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax).[6] Conversely, a mixed-type inhibition suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[5]

Molecular docking studies have provided further insight into the binding of this compound to the tyrosinase active site. These studies suggest that the hydroxyphenyl group of this compound plays a crucial role in its interaction with the enzyme, positioning itself within the active site and forming hydrogen bonds with key amino acid residues.[7][8] This binding sterically hinders the access of the natural substrate, L-tyrosine, to the catalytic copper ions within the active site, thus preventing the enzymatic reaction from proceeding.[7][9]

Quantitative Data on Tyrosinase Inhibition

The inhibitory potency of this compound against tyrosinase is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the source of the tyrosinase enzyme (e.g., mushroom vs. mammalian) and the substrate used in the assay.

| Inhibitor | Tyrosinase Source | Substrate | Inhibition Type | IC50 (mM) | Ki (mM) | Reference |

| α-Arbutin | Mouse Melanoma | L-DOPA | Mixed-type | 0.48 | - | [5] |

| α-Arbutin | Human Malignant Melanoma | L-DOPA | Competitive | - | 0.7 | [10] |

| α-Arbutin | Human Tyrosinase | L-DOPA | Competitive | - | 0.2 | [6] |

| α-Arbutin | Mushroom | L-Tyrosine | Competitive | - | 2.29 ± 0.21 | [7] |

| α-Arbutin | Mushroom | L-DOPA | Competitive | - | 4 ± 0.29 | [7] |

| β-Arbutin | Human Malignant Melanoma | L-DOPA | Competitive | - | 0.9 | [10] |

| β-Arbutin | Mushroom | L-Tyrosine | Competitive | - | 1.42 ± 0.08 | [7] |

| β-Arbutin | Mushroom | L-DOPA | Competitive | - | 0.9 ± 0.05 | [7] |

Experimental Protocols

A thorough investigation of this compound's tyrosinase inhibitory activity involves a series of well-defined experimental protocols.

Tyrosinase Inhibition Assay (Spectrophotometric)

This assay is the cornerstone for evaluating the inhibitory potential of compounds like this compound.[11]

Principle: The assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of a substrate, typically L-tyrosine or L-DOPA. The absorbance of the colored dopachrome product is measured over time. The presence of an inhibitor will reduce the rate of dopachrome formation.[11]

Materials:

-

Mushroom tyrosinase or mammalian tyrosinase

-

L-Tyrosine or L-DOPA (substrate)

-

Phosphate buffer (e.g., pH 6.8)

-

This compound (test inhibitor)

-

Kojic acid (positive control)

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Prepare stock solutions of the tyrosinase enzyme, substrate, and this compound in the appropriate buffer.

-

In a 96-well plate or cuvettes, add the phosphate buffer, followed by the this compound solution at various concentrations.

-

Add the tyrosinase enzyme solution to each well/cuvette and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate solution (L-tyrosine or L-DOPA).

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 475-490 nm for dopachrome) in kinetic mode for a set duration (e.g., 20-60 minutes).[11]

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis using Lineweaver-Burk Plots

This analysis is crucial for elucidating the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).[12]

Principle: The Lineweaver-Burk plot is a double reciprocal plot of the reaction rate (1/V) versus the substrate concentration (1/[S]). The pattern of the lines in the presence of different inhibitor concentrations reveals the type of inhibition.[13]

Procedure:

-

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of the substrate (e.g., L-tyrosine or L-DOPA) for each fixed concentration of this compound.

-

Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

-

Plot 1/V against 1/[S] for each inhibitor concentration.

-

Analyze the resulting plots:

-

The inhibition constant (Ki) can be calculated from these plots.

Molecular Docking Studies

Computational docking provides a theoretical model of how this compound binds to the tyrosinase enzyme at the molecular level.[9][14]

Principle: Molecular docking algorithms predict the preferred orientation of a ligand (this compound) when bound to a receptor (tyrosinase) to form a stable complex. This helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.[15]

Procedure:

-

Preparation of the Receptor: Obtain the 3D structure of tyrosinase from a protein database (e.g., Protein Data Bank, PDB ID: 2Y9W for mushroom tyrosinase). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[7]

-

Preparation of the Ligand: Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using molecular modeling software. Optimize the ligand's geometry and assign charges.[7]

-

Docking Simulation: Use a docking program (e.g., AutoDock, Schrödinger Maestro) to dock the this compound molecule into the active site of the tyrosinase enzyme.[9][16] The program will generate multiple possible binding poses.

-

Analysis of Results: Analyze the docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable. Visualize the interactions between this compound and the amino acid residues in the active site to understand the binding mode.[9]

Visualizations of Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Melanin synthesis pathway and the point of intervention by this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The difference between α-arbutin and β-arbutin [sprchemical.com]

- 5. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Action of tyrosinase on alpha and beta-arbutin: A kinetic study | PLOS One [journals.plos.org]

- 9. ijbbb.org [ijbbb.org]

- 10. benchchem.com [benchchem.com]

- 11. activeconceptsllc.com [activeconceptsllc.com]

- 12. The unravelling of the complex pattern of tyrosinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Docking Studies of Arbutin Derivatives as Tyrosinase Inhibitors - Volume 9 Number 3 (Jul. 2019) - IJBBB [ijbbb.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Alpha-Arbutin for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-arbutin (α-arbutin), chemically known as 4-Hydroxyphenyl α-D-glucopyranoside, is a synthetic glycoside of hydroquinone.[1] It has garnered significant attention in the cosmetic and pharmaceutical industries as a potent and safe skin-lightening agent.[2][3] Unlike its beta-anomer, which is naturally occurring, this compound is produced synthetically, often through enzymatic glycosylation.[1][4] Its primary mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis, leading to a reduction in hyperpigmentation.[1][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its mechanism of action to support research and development efforts.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development, stability testing, and toxicological assessment. These properties are summarized in the table below.

| Property | Value |

| Chemical Structure | 4-Hydroxyphenyl α-D-glucopyranoside |

| Molecular Formula | C₁₂H₁₆O₇[5][6] |

| Molecular Weight | 272.25 g/mol [5][6] |

| Appearance | White to off-white crystalline powder[4][7] |

| Melting Point | 195-207 °C[4][5][7][8][9] |

| Boiling Point | 561.6 ± 50.0 °C[4][7][8] |

| Solubility | - Water: 151 g/L[1][7][10][11] - Ethanol: Soluble[5][7] - DMSO: 54 mg/mL[7][12] - PBS (pH 7.2): Approx. 5 mg/mL[13] |

| pKa | Data not explicitly found in search results. |

| LogP (Octanol-Water) | -1.49[7][11] |

| UV Absorption (λmax) | - In Water/Methanol: 221 nm and 284 nm[14][15] - In Ethanol: 224 nm[13] |

| Stability | - pH: Maximum stability at pH 5.0.[7][16] Unstable in strong acid and alkali conditions. - Temperature: Thermally stable below 100°C.[17] Degradation can occur above 50°C in some formulations.[18] - Light: Can be sensitive to light.[17][19] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

HPLC is a standard method for the determination and quantification of this compound in raw materials and finished products.[14][20][21]

Objective: To determine the purity and concentration of this compound in a sample.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.[20][22]

-

Column: A reversed-phase C18 column is commonly employed.[21] For separating α- and β-arbutin isomers, a hydrophilic-interaction chromatography (HILIC) column can be effective.[14][23]

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water is typically used as the mobile phase.[14][20] For instance, a mobile phase of methanol-water (10:90, v/v) has been reported.[20] Another method uses acetonitrile/water (92/8, v/v).[14][23] The mobile phase may contain 0.1% acetic acid.[21]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[14][20]

-

Detection: UV detection is set at the absorption maximum of this compound, which is typically 284 nm or 220 nm.[14][20]

-

Sample Preparation:

-

Standard solutions of this compound are prepared in the mobile phase at known concentrations to create a calibration curve.

-

Test samples are accurately weighed and dissolved in the mobile phase. For cosmetic matrices, an extraction step with a suitable solvent mixture may be necessary.[20] Interfering substances like biopolymers can be removed by precipitation with acetonitrile.[14][23]

-

All solutions should be filtered through a 0.45 µm filter before injection.

-

-

Analysis:

-

Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the HPLC system.[20]

-

The peak area of this compound in the chromatograms is recorded.

-

The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve generated from the standard solutions.[14]

-

Expected Results: A chromatogram showing a distinct peak at the retention time corresponding to this compound. The purity and concentration can be determined with high precision and accuracy.[14][20] The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported to be as low as 0.003% (w/w) and 0.009% (w/w), respectively.[14][23]

Determination of Solubility

Objective: To determine the solubility of this compound in a specific solvent (e.g., water, ethanol).

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

Stability Studies

Objective: To evaluate the stability of this compound under various conditions (e.g., pH, temperature, light).

Methodology:

-

Sample Preparation: Solutions or formulations of this compound are prepared at different pH values (using appropriate buffer systems) or in the final product matrix.

-

Storage Conditions: The samples are stored under controlled conditions of temperature (e.g., 4°C, 25°C, 40°C) and light (e.g., protected from light, exposed to UV or daylight).[16]

-

Time Points: Aliquots of the samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: The concentration of this compound and the potential formation of degradation products, such as hydroquinone, are monitored using a stability-indicating HPLC method.[16] Physical changes like color and clarity are also observed.

-

Data Evaluation: The degradation kinetics can be determined by plotting the concentration of this compound against time.

Mechanism of Action and Signaling Pathways

The primary mechanism by which this compound exerts its skin-lightening effect is through the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][24][25]

Caption: Competitive inhibition of tyrosinase by this compound in the melanin synthesis pathway.

This compound's structural similarity to tyrosine allows it to bind to the active site of the tyrosinase enzyme.[26] This competitive binding prevents tyrosine from being converted to L-DOPA, the first step in melanin production.[1] Consequently, the entire melanin synthesis cascade is suppressed, leading to a reduction in skin pigmentation.[1][27][28] Importantly, this compound inhibits tyrosinase activity without affecting the expression of the tyrosinase gene.[1][28]

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in this compound research.

Caption: General experimental workflow for the quantification of this compound using HPLC.

Caption: Logical relationship between physicochemical properties and applications of this compound.

Conclusion

This compound's well-defined physicochemical properties, coupled with its potent and safe mechanism of tyrosinase inhibition, make it a valuable compound in dermatological and cosmetic research. This guide provides the foundational technical information required for its effective study and application. The provided experimental protocols offer a starting point for robust analytical method development, while the diagrams visually summarize its mechanism of action and the interplay between its properties and applications. Further research into enhancing its skin penetration could unlock even greater potential for this effective skin-lightening agent.

References

- 1. α-Arbutin - Wikipedia [en.wikipedia.org]

- 2. α-Arbutin - CD Biosynsis [biosynlabs.com]

- 3. lotioncrafter.com [lotioncrafter.com]

- 4. specialchem.com [specialchem.com]

- 5. macsenlab.com [macsenlab.com]

- 6. This compound | 84380-01-8 [chemicalbook.com]

- 7. This compound: A Review of its Application as a Skin Lightening Agent_Chemicalbook [chemicalbook.com]

- 8. artikamart.com [artikamart.com]

- 9. springjia.com [springjia.com]

- 10. Alpha Arbutin: Natural & Eco-Friendly Skin Lightening Active Ingredient - BLi-T [blitchem.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Quantification of Arbutin in Cosmetics, Drugs and Food Supplements by Hydrophilic-Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. regimenlab.com [regimenlab.com]

- 17. plamed.cn [plamed.cn]

- 18. glabridinchina.com [glabridinchina.com]

- 19. avenalab.com [avenalab.com]

- 20. [Determination of this compound, beta-arbutin and niacinamide in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. HPLC Method for Analysis of Alpha - Arbutin on Primesep N Column | SIELC Technologies [sielc.com]

- 23. researchgate.net [researchgate.net]

- 24. regimenlab.com [regimenlab.com]

- 25. nbinno.com [nbinno.com]

- 26. The Science Behind this compound: The Understated Powerhouse in Skinca - NaturaSyn Group [yrbeautyactives.com]

- 27. Inhibitory Effects of α-Arbutin on Melanin Synthesis in Cultured Human Melanoma Cells and a Three-Dimensional Human Skin Model [jstage.jst.go.jp]

- 28. episkin.com [episkin.com]

A Technical Guide to the Enzymatic Synthesis of α-Arbutin from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Arbutin (4-hydroxyphenyl α-D-glucopyranoside) is a highly sought-after cosmeceutical agent renowned for its potent and safe skin-lightening properties. Its efficacy in inhibiting tyrosinase, the key enzyme in melanin synthesis, is reported to be over ten times greater than that of its naturally occurring counterpart, β-arbutin.[1][2] While chemical synthesis is possible, it often involves harsh conditions, complex multi-step procedures, and low yields.[1][3][4] Consequently, enzymatic synthesis, or biotransformation, has emerged as a superior alternative, offering high specificity, milder reaction conditions, environmental sustainability, and improved yields.[1][5] This technical guide provides an in-depth overview of the core principles, experimental protocols, and critical parameters involved in the enzymatic synthesis of α-arbutin from hydroquinone, leveraging various microbial glycosyltransferases.

Introduction to Enzymatic Synthesis

The enzymatic production of α-arbutin is primarily a transglucosylation reaction. In this process, a glycosyltransferase (GT) enzyme catalyzes the transfer of a glucose moiety from a donor substrate to the hydroxyl group of a hydroquinone acceptor molecule.[2][4][5] This method is highly specific, exclusively producing the desired α-anomer, which is crucial for its enhanced biological activity.[6]

A variety of microbial enzymes have been successfully employed for this purpose, each with distinct characteristics regarding donor substrate specificity, optimal reaction conditions, and catalytic efficiency.[1][6] The most prominent enzymes include:

-

Amylosucrase (ASase): Utilizes sucrose as a low-cost and efficient glycosyl donor.[2][4]

-

Sucrose Phosphorylase (SPase): Also uses sucrose, demonstrating high conversion rates.[4][7]

-

α-Glucosidase: Can use donors like maltose. Lyophilized whole cells containing this enzyme are often used as biocatalysts.[1][6]

-

Cyclodextrin Glucanotransferase (CGTase): Employs starch or cyclodextrins as glucosyl donors.[1][4][5]

The general enzymatic reaction can be visualized as follows:

Caption: General enzymatic transglucosylation pathway for α-arbutin synthesis.

Key Factors Influencing Synthesis

The efficiency and yield of the enzymatic synthesis are governed by several critical parameters. Optimization of these factors is essential for developing a robust and economically viable production process.

Caption: Key parameters influencing the yield and purity of α-arbutin.

-

pH and Temperature: Each enzyme has an optimal pH and temperature range for maximum activity. For instance, a novel amylosucrase (Asmet) showed optimal activity at pH 6.0 and 30°C.[1] A recombinant sucrose phosphorylase (SPase) from Leuconostoc mesenteroides had optimal conditions at pH 7.0 and 30°C for the synthesis step.[8]

-

Substrate Concentration and Molar Ratio: High concentrations of the hydroquinone substrate can be inhibitory or toxic to whole-cell systems and may lead to enzyme inactivation.[2] Furthermore, the molar ratio of the glycosyl donor to the hydroquinone acceptor is a critical factor. An excess of the donor is often required to drive the reaction towards product formation and minimize hydrolytic side reactions.[6] For an amylosucrase from Deinococcus geothermalis, a 10:1 molar ratio of sucrose to hydroquinone was found to be effective.[2][4]

-

Hydroquinone Oxidation: Hydroquinone is susceptible to oxidation, which can lead to the formation of colored byproducts and a reduction in yield. The addition of antioxidants like ascorbic acid (0.2 mM) can effectively inhibit this degradation and significantly improve the final yield.[2][4]

-

Enzyme Source and Form: The choice of enzyme and whether it is used in a free, immobilized, or whole-cell form significantly impacts the process. Immobilized enzymes or whole-cell biocatalysts can be easily recovered and reused, reducing production costs.[2][9]

Comparative Data on Enzymatic Synthesis

The selection of an appropriate biocatalyst is a critical decision in process development. The following tables summarize quantitative data from various studies, providing a comparative overview of different enzymatic systems.

Table 1: Amylosucrase (ASase) for α-Arbutin Synthesis

| Enzyme Source | Hydroquinone (HQ) Conc. | Sucrose:HQ Ratio | Temp. (°C) | pH | Time (h) | Conversion Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Metagenome (Asmet) | 20 mM | 5:1 | 30 | 6.0 | 24 | 70% | [1] |

| Deinococcus geothermalis | 400 mM | 1.25:1 (approx.) | N/A | N/A | 0.5 | 81% | [2] |

| Deinococcus geothermalis | N/A | 10:1 | N/A | N/A | N/A | 90% (with ascorbic acid) | [2][4] |

| Calidithermus terrae | N/A | N/A | 42 | 9.5 | N/A | N/A |[10] |

Table 2: Sucrose Phosphorylase (SPase) for α-Arbutin Synthesis

| Enzyme Source | Hydroquinone (HQ) Conc. | Sucrose:HQ Ratio | Temp. (°C) | pH | Time (h) | Final Product (g/L) | Reference |

|---|---|---|---|---|---|---|---|

| L. mesenteroides (recombinant) | 40 g/L | 5:1 | 30 | 7.0 | 24 | 98 g/L | [7][8] |

| T. thermosaccharolyticum | N/A | N/A | N/A | N/A | N/A | 21% (molar conversion) |[4][5] |

Table 3: Other Enzymes for α-Arbutin Synthesis

| Enzyme Type | Enzyme Source | Hydroquinone (HQ) Conc. | Glucosyl Donor | Temp. (°C) | pH | Time (h) | Molar Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| α-Glucosidase (whole-cell) | Xanthomonas campestris | 45 mM | 1.2 M Maltose | 40 | 7.5 | 36 | 93% | [6] |

| CGTase | Thermoanaerobacter sp. | N/A | α-cyclodextrin | N/A | N/A | N/A | 21.2% | [5] |

| CGTase + Amyloglucosidase | Thermoanaerobacter sp. | N/A | Maltodextrin | N/A | N/A | N/A | 30% |[2][5] |

Experimental Protocols

This section provides generalized, detailed methodologies for the key experiments involved in the enzymatic synthesis of α-arbutin.

Protocol 1: Synthesis using Recombinant Sucrose Phosphorylase (SPase)

This protocol is based on the optimized conditions reported for a recombinant SPase from L. mesenteroides.[7][8]

-

Enzyme Preparation:

-

Express the codon-optimized SPase gene (e.g., from L. mesenteroides ATCC 12291) in a suitable host like E. coli BL21(DE3) using an expression vector (e.g., pET-28a).

-

Induce protein expression under optimal conditions (e.g., with IPTG).

-

Harvest the cells, lyse them (e.g., via sonication), and purify the recombinant SPase using affinity chromatography (e.g., Ni-NTA).

-

Determine the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute under standard assay conditions.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Dissolve hydroquinone to a final concentration of 40 g/L.

-

Dissolve sucrose to achieve a final molar ratio of 5:1 (sucrose:hydroquinone).

-

Protect the mixture from light to prevent hydroquinone oxidation.

-

-

Enzymatic Reaction:

-

Add the purified recombinant SPase to the reaction mixture to a final concentration of 250 U/mL.

-

Incubate the reaction at 30°C for 24 hours with gentle agitation.

-

-

Optional Secondary Enzymatic Step (for byproduct removal):

-

After the initial 24-hour reaction, add glucoamylase (500 U/mL) to the mixture.

-

Adjust the temperature to 40°C and incubate for an additional 2.5 hours. This step helps in hydrolyzing any remaining oligosaccharide byproducts.

-

-

Reaction Termination and Product Analysis:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Centrifuge the mixture to remove precipitated protein.

-

Analyze the supernatant for α-arbutin concentration using High-Performance Liquid Chromatography (HPLC). Use an appropriate column (e.g., C18) and a mobile phase (e.g., methanol:water gradient) with detection at a suitable wavelength (e.g., 280 nm).

-

Protocol 2: Whole-Cell Biotransformation using Xanthomonas campestris

This protocol utilizes lyophilized cells containing α-glucosyl transfer activity, as described by Kurosu et al.[6]

-

Biocatalyst Preparation:

-

Cultivate Xanthomonas campestris WU-9701 under optimal growth conditions.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer.

-

Lyophilize (freeze-dry) the cells to obtain a stable, storable biocatalyst powder.

-

Determine the α-glucosyl transfer activity of the lyophilized cells.

-

-

Reaction Setup:

-

Prepare a buffer solution (e.g., 2 mL of 10 mM H₃BO₃-NaOH-KCl buffer, pH 7.5).

-

Add hydroquinone to a final concentration of 45 mM.

-

Add maltose (as the glucosyl donor) to a final concentration of 1.2 M.

-

Add the lyophilized cells (e.g., 120 mg with a known activity of ~11 nkat).

-

-

Incubation:

-

Incubate the reaction mixture at 40°C for 36 hours in a shaker.

-

-

Product Recovery and Analysis:

-

Centrifuge the reaction mixture to pellet the cells.

-

Collect the supernatant containing the product.

-

Analyze the concentration of α-arbutin in the supernatant via HPLC as described in Protocol 1.

-

Confirm the product identity using NMR (¹H-NMR, ¹³C-NMR) analysis.

-

Purification and Downstream Processing

Following the enzymatic reaction, the mixture contains the desired α-arbutin, unreacted substrates, byproducts, and the enzyme or cells. A multi-step purification process is typically required to achieve high-purity α-arbutin suitable for cosmetic applications.

Caption: A typical downstream processing workflow for α-arbutin purification.

-

Biocatalyst Removal: The first step is the separation of the biocatalyst (whole cells or immobilized enzyme) from the liquid reaction medium, usually accomplished by centrifugation or filtration.[9]

-

Hydroquinone Removal: Unreacted hydroquinone must be removed. This can be achieved using techniques like adsorption on weakly basic ion exchange resins or macroporous adsorption resins.[9]

-

Byproduct Removal: Glycosyl donor remnants and byproducts (e.g., glucose, fructose) can be separated using methods like nanofiltration, which separates molecules based on size.[9]

-

Decolorization: Activated carbon treatment is often employed to remove colored impurities and oxidized hydroquinone byproducts.[9]

-

Crystallization: The final step involves concentrating the purified solution and inducing crystallization, often by cooling, to obtain α-arbutin as a high-purity solid. A purity of over 99% can be achieved through this process.[9]

Conclusion

The enzymatic synthesis of α-arbutin from hydroquinone represents a highly efficient, specific, and environmentally friendly alternative to traditional chemical methods. By selecting the appropriate enzyme system—be it amylosucrase, sucrose phosphorylase, or others—and carefully optimizing key reaction parameters, high yields and conversion rates are achievable. The use of whole-cell or immobilized biocatalysts further enhances the economic feasibility of the process by allowing for catalyst reuse. Coupled with a robust downstream purification strategy, enzymatic synthesis provides a reliable pathway for the industrial-scale production of high-purity α-arbutin for the cosmetics and pharmaceutical industries.

References

- 1. Biotransformation of hydroquinone into α-arbutin by transglucosylation activity of a metagenomic amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress on Feasible Strategies for Arbutin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103159805A - Method for synthesis of alpha-arbutin - Google Patents [patents.google.com]

- 4. Frontiers | Recent Progress on Feasible Strategies for Arbutin Production [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Characterization of a sucrose phosphorylase from Leuconostoc mesenterides for the synthesis of α-arbutin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN111394411A - Process method for preparing α -arbutin by enzyme conversion method - Google Patents [patents.google.com]

- 10. Mining and Characterization of Amylosucrase from Calidithermus terrae for Synthesis of α-Arbutin Using Sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Arbutin: A Technical Guide to the Glycosylated Hydroquinone for Skin Depigmentation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-arbutin (4-hydroxyphenyl α-D-glucopyranoside) is a glycosylated derivative of hydroquinone that has emerged as a prominent and safer alternative for skin lightening and the treatment of hyperpigmentation disorders. Its mechanism of action is primarily attributed to the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, synthesis, and quantitative efficacy. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to support further research and development in the field of dermatology and cosmetic science.

Introduction

Hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines are common dermatological conditions characterized by the excessive production and deposition of melanin.[1] For decades, hydroquinone has been the gold standard for treatment, but concerns regarding its potential for irritation and ochronosis have driven the search for safer and more tolerable alternatives.[1] this compound, a synthetic glycoside, offers a compelling profile with significant tyrosinase-inhibiting activity and a favorable safety profile.[2][3] Unlike its precursor, hydroquinone, the glycosidic bond in this compound provides stability and a more controlled interaction with melanocytes.[1]

Physicochemical and Formulation Properties

This compound is a white crystalline powder that is highly soluble in water.[4][5] Its stability is pH-dependent, with optimal stability observed in the range of 3.5 to 6.6.[5][6] These properties make it suitable for incorporation into various aqueous-based cosmetic and pharmaceutical formulations, including serums, creams, and lotions.[3]

Table 1: Physicochemical and Formulation Properties of this compound

| Property | Value | References |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol | [7] |

| CAS Number | 84380-01-8 | [7] |

| Molecular Formula | C₁₂H₁₆O₇ | [7] |

| Molecular Weight | 272.25 g/mol | [4][7] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 202-207 °C | [4] |

| Boiling Point | 561.6 ± 50.0 °C at 760 mmHg | [4] |

| Solubility in Water | 151 g/L | [8] |

| Optimal pH Range | 3.5 - 6.6 | [5][6] |

| Recommended Concentration | 0.2% - 2% | [6][9] |

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism by which this compound exerts its depigmenting effect is through the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway.[3] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This compound's structural similarity to L-tyrosine allows it to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the synthesis of melanin precursors.[2] This inhibition occurs without affecting cell viability.[2]

The inhibitory effect of this compound on tyrosinase is significantly more potent than that of its beta-isomer (commonly found in nature).[10]

Table 2: In Vitro Tyrosinase Inhibition by this compound

| Tyrosinase Source | Substrate | IC₅₀ (mM) | References |

| Human Cell Lysate | 1.0 | [5] | |

| Murine Melanoma | L-DOPA | 0.48 | [11] |

| Mushroom | L-Tyrosine | 8.4 ± 0.4 | [12] |

| Mushroom | L-DOPA | 8.0 ± 0.2 | [11][12] |

IC₅₀ (Half maximal inhibitory concentration) values can vary based on experimental conditions.

Signaling Pathways in Melanogenesis

Melanogenesis is regulated by a complex network of signaling pathways. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates the cAMP-PKA-CREB cascade.[13][14] This leads to the upregulation of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[15] By inhibiting tyrosinase activity, this compound directly interferes with this pathway's downstream effects.

Synthesis of this compound

While this compound can be synthesized chemically, enzymatic synthesis is often preferred due to its high selectivity and milder reaction conditions.[16] A common method involves the transglucosylation of hydroquinone using various microbial enzymes.

Clinical Efficacy and Safety

Clinical studies have demonstrated the efficacy of this compound in reducing hyperpigmentation. It is generally well-tolerated with a low incidence of adverse effects such as irritation and sensitization.[17]

Table 3: Selected Clinical Studies on this compound for Hyperpigmentation

| Study Design | Concentration | Duration | Key Findings | References |

| Prospective, randomized, controlled, split-face | 2% this compound | 32 weeks | Significantly higher efficacy and safety compared to 4% hydroquinone in treating epidermal melasma. | [17] |

| Prospective study | This compound (concentration not specified) with Q-switched Nd:YAG laser | Not specified | Combination therapy showed significant improvement in refractory melasma. | [11] |

| Clinical trial | 1% this compound formulation | 12 weeks | Significant improvements in skin lightening and reduction of dark spots in melasma patients with minimal side effects. | [18] |

The acute oral LD₅₀ in rats has been reported to be greater than 2000 mg/kg, indicating low acute toxicity.[19]

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol outlines a common method to assess the inhibitory activity of this compound on mushroom tyrosinase.

Methodology:

-

Reagent Preparation:

-

Assay Procedure (in a 96-well plate):

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 475 nm using a microplate reader and continue to monitor for a set period (e.g., 10 minutes).[20]

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Melanin Content Assay in B16F10 Melanoma Cells

This protocol describes a method to quantify the effect of this compound on melanin production in a cell-based model.

Methodology:

-

Cell Culture and Treatment:

-

Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[21]

-

Seed the cells in a 6-well or 24-well plate at a density of 2.5 x 10⁴ to 1 x 10⁵ cells/well and allow them to attach for 24 hours.[21]

-

Treat the cells with various concentrations of this compound for 72 hours. An untreated control and a positive control (e.g., kojic acid) should be included. For stimulated melanin production, α-MSH can be added.[22][23]

-

-

Melanin Extraction and Quantification:

-

After incubation, wash the cells with PBS and harvest them.[21]

-

Lyse the cell pellets in 1N NaOH with 10% DMSO and incubate at 60-80°C for 1-2 hours to dissolve the melanin.[21][24]

-

Transfer the lysates to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 492 nm using a microplate reader.[21]

-

-

Data Analysis:

-

The absorbance is directly proportional to the melanin content.

-

Results can be normalized to the total protein content of the cell lysate to account for any effects on cell proliferation.

-

Conclusion

This compound stands as a scientifically-backed, effective, and safe ingredient for skin depigmentation. Its well-characterized mechanism of action, favorable safety profile, and proven clinical efficacy make it a valuable tool for researchers, scientists, and drug development professionals in the ongoing effort to develop advanced treatments for hyperpigmentary disorders. The provided technical information and experimental protocols serve as a foundation for further investigation and formulation development.

References

- 1. regimenlab.com [regimenlab.com]

- 2. This compound | 84380-01-8 [chemicalbook.com]

- 3. specialchem.com [specialchem.com]

- 4. artikamart.com [artikamart.com]

- 5. mcbiotec.com [mcbiotec.com]

- 6. lotioncrafter.com [lotioncrafter.com]

- 7. This compound | C12H16O7 | CID 158637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. α-Arbutin - Wikipedia [en.wikipedia.org]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. Frontiers | Recent Progress on Feasible Strategies for Arbutin Production [frontiersin.org]

- 11. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Protocatechuic Aldehyde Inhibits α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells via PKA/CREB-Associated MITF Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN111394411A - Process method for preparing α -arbutin by enzyme conversion method - Google Patents [patents.google.com]

- 17. zenodo.org [zenodo.org]

- 18. harworldbio.com [harworldbio.com]

- 19. doc.chemipan.com [doc.chemipan.com]

- 20. ijsr.in [ijsr.in]

- 21. benchchem.com [benchchem.com]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. med.upenn.edu [med.upenn.edu]

A Technical Guide to the Bio-enzymatic Production of High-Purity α-Arbutin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bio-enzymatic production of high-purity α-arbutin, a potent skin-lightening agent with significant applications in the cosmetic and pharmaceutical industries.[1][2][3] The guide details the enzymatic pathways, reaction protocols, and quantitative data associated with this sustainable and highly specific production method.

Introduction: The Advantages of Bio-enzymatic Synthesis

α-Arbutin (4-hydroquinone-α-D-glucopyranoside) is a glycosylated hydroquinone that effectively inhibits tyrosinase activity, a key enzyme in melanin biosynthesis.[4][5] Its efficacy in reducing hyperpigmentation has made it a sought-after ingredient.[5] Compared to traditional chemical synthesis, which often involves harsh conditions, multiple steps, and potential impurities, bio-enzymatic production offers a more environmentally friendly, efficient, and highly specific alternative.[1][6][7] Enzymatic catalysis allows for the direct synthesis of the desired α-anomer with high yields and purity under mild reaction conditions.[1][8]

Core Principles of Bio-enzymatic α-Arbutin Synthesis

The fundamental principle of bio-enzymatic α-arbutin production is the transfer of a glucose molecule from a glycosyl donor to hydroquinone, the acceptor molecule. This transglucosylation reaction is catalyzed by various glycosyltransferases (GTs).

Key Enzymes and Their Mechanisms

A variety of microbial enzymes have been successfully employed for α-arbutin synthesis.[2][3] These enzymes primarily belong to the non-Leloir type of glycosyltransferases, which do not require activated sugar donors like UDP-glucose.[1][7][9]

-

Amylosucrase (ASase): This enzyme utilizes the readily available and inexpensive sucrose as a glycosyl donor.[8][10] ASase catalyzes the transfer of the glucosyl moiety from sucrose to hydroquinone, forming α-arbutin.[6][11][12] It is known for its high catalytic efficiency in this reaction.[6]

-

Sucrose Phosphorylase (SPase): Primarily derived from Leuconostoc species, SPase was one of the first enzymes used for α-arbutin synthesis.[1][7] It catalyzes the phosphorolysis of sucrose to glucose-1-phosphate, which then donates the glucose unit to hydroquinone.

-

Cyclodextrin Glucanotransferase (CGTase): This enzyme can utilize starch or cyclodextrins as glycosyl donors for the transglucosylation of hydroquinone.[1][7]

-

α-Glucosidase: Certain α-glucosidases exhibit transglucosylation activity and can synthesize α-arbutin from donors like maltose.[13]

-

Dextransucrase: This enzyme, also from Leuconostoc mesenteroides, can synthesize α-arbutin from sucrose, although sometimes with lower conversion yields compared to other enzymes.[6][11]

The general enzymatic reaction can be visualized as follows:

Quantitative Data on α-Arbutin Production

The efficiency of α-arbutin synthesis is influenced by the choice of enzyme, glycosyl donor, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Different Enzymes for α-Arbutin Synthesis

| Enzyme | Source Organism | Glycosyl Donor | Molar Yield (%) | Concentration (g/L) | Reference |

| Amylosucrase (ASmet) | Thermal spring metagenome | Sucrose | 70 | - | [6] |

| Amylosucrase (DGAS) | Deinococcus geothermalis | Sucrose | 90 | - | [11] |

| Amylosucrase (Amy-1) | Xanthomonas campestris | Sucrose | 95 | 108 | [1] |

| Sucrose Phosphorylase (SPase) | Leuconostoc mesenteroides | Sucrose | 46.5 | - | [6] |

| Recombinant SPase | E. coli | Sucrose | 78.3 | 31 | [14] |

| Recombinant SPase | E. coli | Sucrose | ~99 | 98 | |

| CGTase | Thermoanaerobacter sp. | α-Cyclodextrin | 21.2 | - | [1] |

| CGTase & Amyloglucosidase | Thermoanaerobacter sp. | Maltodextrin | 30 | - | [1] |

| α-Glucosidase | Xanthomonas campestris | Maltose | 93 | - |

Table 2: Optimized Reaction Conditions for α-Arbutin Synthesis

| Enzyme/Biocatalyst | Temperature (°C) | pH | Key Additives/Conditions | Reference |

| Amylosucrase (ASmet) | 30 | 6.0 | - | [6] |

| Amylosucrase (DGAS) | 35 | - | 0.2 mM Ascorbic Acid | [11] |

| Amylosucrase (CtAs) | 25 | 5.0 | 0.10 mmol/L Ascorbic Acid, dark conditions | [10] |

| Amylosucrase (CcAS) | 40 | 7.0 | - | [12] |

| Recombinant SPase | 25 | 6.0-6.5 | - | [14] |

| Recombinant SPase (PeSP) | 30 | 7.0 | - | [15] |

| Whole-cell E. coli (Amy-1) | - | - | Batch-feeding | [16] |

Detailed Experimental Protocols

This section outlines generalized experimental protocols for key stages of α-arbutin production and analysis, based on methodologies reported in the literature.

General Experimental Workflow

The production of high-purity α-arbutin typically follows a multi-step process from enzyme production to final product purification.

Protocol 1: α-Arbutin Synthesis using Amylosucrase

This protocol is a composite based on studies utilizing amylosucrase for α-arbutin synthesis.[6][11]

1. Materials:

- Purified Amylosucrase (e.g., from Deinococcus geothermalis or a metagenomic source)

- Hydroquinone

- Sucrose

- Ascorbic acid

- 50 mM Sodium phosphate buffer (pH 6.0)

- Reaction vessel

2. Procedure:

- Prepare a reaction mixture containing the sodium phosphate buffer.

- Dissolve sucrose (glycosyl donor) and hydroquinone (acceptor) in the buffer. A molar ratio of 10:1 (sucrose:hydroquinone) has been shown to be effective.[11]

- Add ascorbic acid to a final concentration of 0.2 mM to prevent the oxidation of hydroquinone.[11]

- Initiate the reaction by adding the purified amylosucrase to the mixture.

- Incubate the reaction at 30-35°C for 24 hours with gentle agitation.[6][11]

- Monitor the reaction progress by taking samples at regular intervals and analyzing for α-arbutin formation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Terminate the reaction by heating the mixture in boiling water for 5 minutes to inactivate the enzyme.[11]

Protocol 2: Whole-Cell Biotransformation

This protocol utilizes recombinant E. coli cells expressing a suitable enzyme, such as amylosucrase, as a whole-cell biocatalyst.[16]

1. Materials:

- Recombinant E. coli cells expressing the desired glycosyltransferase (e.g., Amy-1)

- Hydroquinone

- Sucrose

- Luria-Bertani (LB) medium for cell culture

- Inducer (e.g., IPTG, if using an inducible promoter)

- Bioreactor

2. Procedure:

- Cultivate the recombinant E. coli in LB medium until it reaches the desired optical density (e.g., OD600 of 1.0).[10]

- Induce enzyme expression if necessary and continue cultivation under optimized conditions (e.g., 20°C for 18 hours).[10]

- Harvest the cells by centrifugation and wash them with a suitable buffer.

- Resuspend the cells in the reaction buffer to create the whole-cell catalyst.

- In a bioreactor, combine the whole-cell catalyst with the reaction mixture containing hydroquinone and sucrose.

- Employ a batch-feeding strategy to maintain optimal substrate concentrations and mitigate substrate toxicity.[1][16]

- Maintain the reaction under controlled conditions (temperature, pH) for 13-18 hours.[16]

- Monitor product formation using HPLC.

- Separate the cells from the reaction mixture by centrifugation or filtration to obtain the crude α-arbutin solution.

Protocol 3: Purification and Analysis of α-Arbutin

High-purity α-arbutin is essential for its intended applications.

1. Purification:

- Macroporous Resin Adsorption: The crude product solution can be passed through a column packed with macroporous adsorption resin to capture the α-arbutin.[17][18]

- Elution: The adsorbed α-arbutin is then eluted from the resin using a suitable solvent.

- Chromatography: Further purification can be achieved using techniques like simulated moving bed chromatography or silica gel open column chromatography.[11][17]

- Recrystallization: The purified α-arbutin can be concentrated and recrystallized to obtain a high-purity solid product.[19][20]

2. Analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying the concentration and assessing the purity of α-arbutin in reaction samples and the final product.[6][21]

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the chemical structure and the α-glycosidic bond of the synthesized arbutin.[11]

Conclusion and Future Perspectives

The bio-enzymatic production of α-arbutin represents a significant advancement over traditional chemical synthesis, offering high specificity, yield, and sustainability. The use of robust enzymes like amylosucrase and the development of efficient whole-cell biocatalysis systems have paved the way for industrial-scale production.[1][16] Future research will likely focus on the discovery of novel enzymes with enhanced stability and catalytic efficiency, the optimization of fermentation and reaction conditions to further increase yields and reduce costs, and the development of more streamlined purification processes. These advancements will continue to solidify the position of bio-enzymatic synthesis as the preferred method for producing high-purity α-arbutin for the pharmaceutical and cosmetic industries.

References

- 1. Recent Progress on Feasible Strategies for Arbutin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress on biological production of α-arbutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. α-Arbutin | Glico Nutrition [glico.com]

- 5. α-Arbutin - Wikipedia [en.wikipedia.org]

- 6. Biotransformation of hydroquinone into α-arbutin by transglucosylation activity of a metagenomic amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Progress on Feasible Strategies for Arbutin Production [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. frontiersin.org [frontiersin.org]

- 10. Mining and Characterization of Amylosucrase from Calidithermus terrae for Synthesis of α-Arbutin Using Sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-yield enzymatic bioconversion of hydroquinone to α-arbutin, a powerful skin lightening agent, by amylosucrase - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [Properties of sucrose phosphorylase from recombinant Escherichia coli and enzymatic synthesis of alpha-arbutin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of whole-cell biotransformation for scale-up production of α-arbutin from hydroquinone by the use of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN104672286A - Method for enriching purified this compound from blueberry leaves - Google Patents [patents.google.com]

- 18. CN118047821B - Purification method beneficial to improving purity of alpha arbutin - Google Patents [patents.google.com]

- 19. KR101699262B1 - Manufacturing Method of this compound - Google Patents [patents.google.com]

- 20. JP4738788B2 - Arbutin separation and purification method - Google Patents [patents.google.com]

- 21. Purification and identification of this compound - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

Alpha-Arbutin: A Technical Guide to its Mechanism in Melanin Production Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-arbutin (4-hydroxyphenyl α-D-glucopyranoside) has emerged as a prominent agent in the field of dermatology and cosmetology for its potent skin-lightening properties. This technical guide provides an in-depth exploration of the core mechanisms by which this compound blocks melanin production. It details the molecular interactions with tyrosinase, the key enzyme in melanogenesis, and elucidates its influence on the associated signaling pathways. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological processes.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is synthesized within specialized organelles called melanosomes in melanocytes.[1] The process, known as melanogenesis, is a complex cascade of enzymatic reactions initiated by the enzyme tyrosinase.[2] Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are characterized by the overproduction and uneven distribution of melanin. Consequently, the inhibition of tyrosinase is a principal strategy in the development of skin-lightening agents.[3] this compound, a glycoside of hydroquinone, is a competitive inhibitor of tyrosinase and has been shown to be a safe and effective ingredient for reducing hyperpigmentation.[4][5]

Molecular Mechanism of Action: Tyrosinase Inhibition

The primary mechanism by which this compound inhibits melanin production is through the competitive inhibition of tyrosinase.[4] Tyrosinase catalyzes the initial and rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2]

This compound's structural similarity to L-tyrosine allows it to bind to the active site of tyrosinase, thereby preventing the natural substrate from binding and effectively halting the melanin synthesis cascade.[4] Kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to both the monophenolase and diphenolase activities of tyrosinase.[6]

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory potency of this compound against tyrosinase has been quantified in numerous studies, often in comparison to its isomer, beta-arbutin, and other well-known whitening agents like kojic acid. The 50% inhibitory concentration (IC50) is a standard measure of inhibitor efficacy.

| Compound | Tyrosinase Source | Substrate | IC50 (mM) | Reference(s) |

| This compound | Mushroom | L-DOPA | 2.0 - 8.0 | |

| This compound | Human | L-DOPA | 2.0 | [7] |

| Beta-Arbutin | Mushroom | L-DOPA | > 9.0 | |

| Beta-Arbutin | Human | L-DOPA | > 30 | |

| Kojic Acid | Mushroom | L-DOPA | 0.018 | Not specified in snippets |

Table 1: Comparative IC50 values for tyrosinase inhibition.

Impact on Melanogenesis Signaling Pathways

Beyond direct enzyme inhibition, this compound's influence extends to the signaling pathways that regulate melanogenesis. The microphthalmia-associated transcription factor (MITF) is a master regulator of melanogenic gene expression, including the gene encoding for tyrosinase.[2]

The α-melanocyte-stimulating hormone (α-MSH) signaling pathway is a key upstream regulator of MITF. Binding of α-MSH to its receptor, MC1R, on melanocytes activates a cascade that leads to the phosphorylation of CREB (cAMP response element-binding protein). Phosphorylated CREB, in turn, upregulates the expression of MITF.[8] Some studies suggest that agents that inhibit melanogenesis can do so by downregulating the expression of MITF. While this compound's primary action is the direct inhibition of tyrosinase, it does not appear to significantly affect the mRNA expression of tyrosinase itself.[5] However, the broader impact on the entire melanogenesis signaling cascade is an area of ongoing research. Another critical transcription factor, Pax3, has been shown to be essential for the maximal activation of MITF gene expression.[8]

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

In Vitro and Ex Vivo Efficacy

The efficacy of this compound in reducing melanin production has been demonstrated in various cell culture models, including B16F10 murine melanoma cells and human melanoma cells, as well as in 3D human skin models.[5][9]

Melanin Content Reduction in Cell Culture

Treatment of melanocyte cultures with this compound leads to a dose-dependent decrease in melanin content.

| Cell Line | This compound Concentration (mM) | Melanin Content Reduction (%) | Reference(s) |

| Human Melanoma Cells (HMV-II) | 0.5 | 24 | [5] |

| 3D Human Skin Model | 250 µ g/tissue | 60 | [5] |

| B16 Murine Melanoma Cells | 5.4 | 45.8 | [9] |

Table 2: Reduction of melanin content by this compound in various models.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This protocol outlines a common method for determining the IC50 value of this compound on mushroom tyrosinase activity.

Caption: Workflow for in vitro tyrosinase inhibition assay.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).

-

Prepare a stock solution of L-DOPA in the same phosphate buffer.

-

Prepare serial dilutions of this compound and a positive control (e.g., kojic acid) in phosphate buffer.[10]

-

-

Assay Protocol (in a 96-well microplate):

-

To each well, add 20 µL of the test compound solution (this compound, positive control, or buffer as a blank).

-

Add 50 µL of the tyrosinase enzyme solution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the L-DOPA solution to each well.

-

-

Measurement and Calculation:

-

Immediately measure the absorbance at 475 nm using a microplate reader. Take kinetic readings every minute for 20-60 minutes.[10]

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Cell-Based Melanin Content Assay

This protocol describes the measurement of melanin content in B16F10 melanoma cells treated with this compound.[9]

Procedure:

-

Cell Culture and Treatment:

-

Melanin Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding 1 M NaOH containing 10% DMSO and incubating at 37°C for 1 hour.[9]

-

-

Quantification:

-

Measure the absorbance of the lysate at 490 nm using a spectrophotometer.[9]

-

The melanin content can be normalized to the total protein content of the cell lysate to account for any effects on cell proliferation.

-

Conclusion

This compound effectively blocks melanin production primarily through the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. Its ability to reduce melanin content has been demonstrated in both in vitro and ex vivo models, supporting its use as a potent and safe skin-lightening agent. Further research into its effects on the broader signaling pathways governing melanogenesis will continue to refine our understanding of its comprehensive mechanism of action and may reveal additional targets for the treatment of hyperpigmentation disorders.

References

- 1. Melanin - Wikipedia [en.wikipedia.org]

- 2. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phytochemical arbutin exerts potent anti-Toxoplasma effects through activation of cell-autonomous defense mechanisms while attenuating inflammation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Inhibitory effects of this compound on melanin synthesis in cultured human melanoma cells and a three-dimensional human skin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. benchchem.com [benchchem.com]

Alpha-Arbutin's Impact on Melanosome Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-arbutin (4-hydroxyphenyl α-D-glucopyranoside) is a widely recognized cosmeceutical agent valued for its skin-lightening properties. Its primary mechanism of action involves the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. This direct enzymatic inhibition leads to a reduction in melanin production within melanocytes. Furthermore, emerging evidence suggests that this compound's influence extends beyond simple enzyme inhibition, impacting the complex signaling pathways that regulate melanogenesis and potentially affecting the maturation and transport of melanosomes. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on melanosome maturation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Inhibition of Tyrosinase Activity

This compound's principal and most well-documented effect is the competitive inhibition of tyrosinase. Structurally similar to tyrosine, the initial substrate for melanin synthesis, this compound binds to the active site of tyrosinase without being converted into a melanin precursor. This competitive binding reduces the enzyme's capacity to catalyze the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the initial steps of melanogenesis.[1][2][3]

It is crucial to note that this compound does not suppress the transcription or expression of the tyrosinase gene.[1][2] Instead, its action is post-translational, directly targeting the enzymatic activity. This mode of action is considered safer than that of agents like hydroquinone, which can be cytotoxic to melanocytes.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on melanin synthesis and tyrosinase activity have been quantified in numerous studies. The following tables summarize key findings from in vitro and cell-based assays.

| Cell Line | Concentration | Effect on Melanin Content | Reference |

| HMV-II human melanoma cells | 0.5 mM | 24% reduction | [2][3] |

| 3D Human Skin Model | 250 µ g/tissue | 60% reduction | [2][3] |

| B16F10 murine melanoma cells | Not specified | Significant reduction | [4] |

Table 1: Effect of this compound on Melanin Content

| Enzyme Source | Substrate | IC50 Value | Reference |

| Mushroom Tyrosinase | L-DOPA | Not specified | [4] |

| Human Tyrosinase | L-DOPA | More potent than β-arbutin | [1] |

Table 2: Inhibitory Concentration (IC50) of this compound on Tyrosinase Activity

Impact on Melanosome Maturation and Transport

While direct visual evidence of this compound's effect on the distinct stages of melanosome maturation (Stage I-IV) is limited in publicly available literature, its influence on the broader processes of maturation and transport is inferred from its effects on key regulatory proteins and signaling pathways.

Melanosome maturation is a complex process involving the sequential deposition of melanin onto a fibrillar matrix within the organelle. This process is dependent on the activity of tyrosinase and other melanogenic enzymes like tyrosinase-related protein 1 (TRP-1) and dopachrome tautomerase (DCT). By inhibiting tyrosinase, this compound effectively curtails the production of melanin, which would logically impede the progression of melanosomes to their fully mature, electron-dense Stage IV state. One study suggests that arbutin can slow down the process of packaging melanin into melanosomes.[5]

Furthermore, the transport of mature melanosomes from the perinuclear region of the melanocyte to the dendritic tips for transfer to keratinocytes is a critical step in skin pigmentation. This process is mediated by a tripartite complex consisting of Rab27a, melanophilin, and myosin Va.[6][7][8][9][10] Some evidence suggests that arbutin may down-regulate the expression of Rab27a, a key GTPase that recruits the transport machinery to the melanosome. A reduction in Rab27a would likely impair the peripheral trafficking of melanosomes, leading to their accumulation in the cell body and a decrease in visible pigmentation.

Regulation of Melanogenesis-Associated Signaling Pathways

This compound's influence on melanogenesis is not solely confined to direct tyrosinase inhibition. It also modulates several key signaling pathways that converge on the master regulator of melanogenesis, Microphthalmia-associated Transcription Factor (MITF).

cAMP/PKA Pathway

The cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway is a central signaling cascade in melanogenesis. Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) elevates intracellular cAMP levels, leading to PKA activation. PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), which in turn promotes the transcription of the MITF gene.[11] While direct studies on this compound's effect on this pathway are not abundant, compounds that inhibit melanogenesis often do so by downregulating this pathway.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is also implicated in the regulation of MITF expression. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then co-activates the transcription of MITF.[11] The interplay between this compound and this pathway is an area for further investigation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway generally acts as a negative regulator of melanogenesis. Activation of ERK leads to the phosphorylation and subsequent degradation of MITF. By influencing this pathway, this compound could potentially decrease MITF levels and, consequently, the expression of its target genes, including tyrosinase, TRP-1, and DCT.

Caption: Signaling pathways in melanogenesis and points of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on melanocytes.

Melanin Content Assay

This protocol is adapted for B16F10 murine melanoma cells.

Materials:

-

B16F10 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in water or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 1N NaOH with 10% DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control.

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 500 µL of Lysis Buffer to each well.

-